molecular formula C50H71N13O11S2 B561571 d[Cha4]AVP

d[Cha4]AVP

Cat. No.: B561571
M. Wt: 1094.3 g/mol
InChI Key: ZKYCVZNKBXGNEK-ZTYVOHGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D[Cha4]AVP involves the modification of the natural peptide arginine vasopressin. The key modification is the substitution of the fourth amino acid residue with cyclohexylalanine. The synthetic route typically involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The reaction conditions include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

D[Cha4]AVP undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include oxidized and reduced forms of this compound, which can have different biological activities and stabilities .

Scientific Research Applications

Pharmacological Properties

Binding Affinity and Selectivity

d[Cha4]AVP has been characterized for its high affinity and selectivity towards the V1b receptor compared to other vasopressin and oxytocin receptors. Studies have demonstrated that it binds to human V1b receptors with a pK_i value of approximately 9.68, indicating strong binding affinity. In contrast, its affinity for V1a and V2 receptors is significantly lower, with pK_i values of 6.53 and 5.92 respectively, which underscores its specificity as a V1b receptor agonist .

Functional Effects

In functional assays, this compound has been shown to stimulate intracellular calcium mobilization in human V1b receptor-expressing cells, with a pEC50 value of 10.05. This activity correlates with its ability to induce the secretion of adrenocorticotropic hormone (ACTH) and corticosterone in vivo without eliciting vasopressor or antidiuretic effects typically associated with vasopressin . These properties make this compound a valuable tool for studying the physiological roles of V1b receptors.

Scientific Research Applications

Endocrine Studies

The selective action of this compound on V1b receptors positions it as an important compound in the study of stress-related endocrine responses. Research indicates that activation of these receptors can lead to enhanced ACTH release from the anterior pituitary gland, suggesting potential applications in understanding disorders related to stress and adrenal function .

Hematopoietic Research

In hematological contexts, this compound has been shown to influence erythropoiesis by promoting the proliferation and differentiation of erythroid progenitor cells. Specifically, studies have indicated that exposure to this compound increases the number of burst-forming unit-erythroid (BFU-E) progenitors, highlighting its role in enhancing erythroid lineage commitment under certain conditions . This could have implications for developing therapies aimed at treating anemia or other blood disorders.

Case Studies

Stress-Related Disorders

A study investigated the effects of this compound on stress-induced ACTH secretion in animal models. The findings demonstrated that administration of this compound resulted in a significant increase in ACTH levels during stress exposure without the typical side effects associated with vasopressin administration. This suggests its potential utility in managing conditions like anxiety or depression where stress response modulation is critical .

Neuropharmacology

Research has also explored the neuropharmacological effects of this compound, particularly its potential anxiolytic properties. Preclinical models have shown that systemic administration can produce anxiolytic-like effects, which may be attributed to its action on V1b receptors within the central nervous system. This opens avenues for further investigation into its therapeutic potential for anxiety disorders .

Mechanism of Action

D[Cha4]AVP exerts its effects by selectively binding to the vasopressin V1b receptor. This binding activates intracellular signaling pathways, leading to the release of calcium ions and the activation of protein kinase C. These molecular events result in various physiological responses, including the regulation of stress-related behaviors and the modulation of hormone release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D[Cha4]AVP is unique due to its high selectivity and potency for the vasopressin V1b receptor. This selectivity makes it a valuable tool for studying the specific roles of V1b receptors in physiological and pathological processes. Additionally, its unique structure allows for the investigation of structure-activity relationships in peptide-based receptor agonists .

Biological Activity

d[Cha4]AVP, or [1-deamino-4-cyclohexylalanine] arginine vasopressin, is a synthetic analog of vasopressin that has garnered attention for its selective agonistic activity at the human vasopressin V1B receptor. This compound has been studied extensively for its biological activity, particularly in relation to its effects on hormone secretion and receptor selectivity.

  • Chemical Formula : C₁₈H₂₄N₄O₃S
  • CAS Number : 500170-27-4
  • Molecular Weight : 396.54 g/mol
  • Structure : Contains a disulfide bridge and modifications at specific positions (Mpr at position 1 and Cha at position 4).

Receptor Binding Affinity

This compound exhibits high affinity for the V1B receptor compared to other vasopressin receptors. The binding affinities (Ki values) are as follows:

Receptor TypeKi Value (nM)
V1B1.2
V1A151
Oxytocin240
V2750

Hormonal Effects

In vivo studies conducted on rats demonstrated that this compound effectively stimulates the secretion of adrenocorticotropic hormone (ACTH) and corticosterone without significant vasopressor activity. This is particularly relevant in understanding the physiological roles of the V1B receptor in stress responses.

  • ACTH Secretion : Stimulation observed in response to both basal and corticotropin-releasing factor-stimulated conditions.
  • Corticosterone Release : Notable increases were recorded following administration of this compound.

Research indicates that this compound is a selective agonist, with minimal cross-reactivity with other vasopressin receptors. It has been shown to stimulate intracellular calcium levels in human V1B receptor-expressing cells, indicating its role as an effective agonist in this context.

Case Studies and Research Findings

  • Study on Stress-Related Disorders :
    • A study highlighted the potential role of this compound in stress-related disorders, emphasizing its specific action on V1B receptors. The findings suggest that modulation of these receptors could provide therapeutic avenues for anxiety and depression-related conditions .
  • Comparative Analysis with Other Agonists :
    • Compared to other vasopressin analogs, this compound shows over 100-fold selectivity for V1B receptors. This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader receptor activation .
  • In Vitro Studies :
    • In vitro experiments using CHO cells expressing human V1B receptors confirmed that this compound induces a significant increase in intracellular calcium levels, further validating its role as a potent agonist .

Properties

IUPAC Name

(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)/t33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYCVZNKBXGNEK-ZTYVOHGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H71N13O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1094.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.